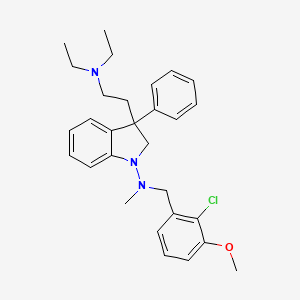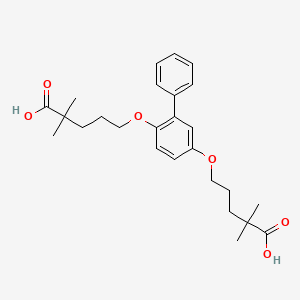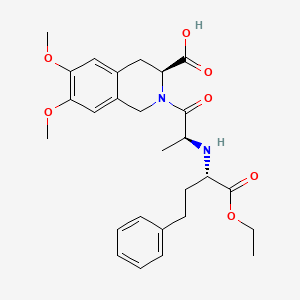
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one oxime
Overview
Description
CIL56 is an effective selective ferroptosis inducer. It triggers iron-dependent cell death by increasing ROS levels. Additionally, it exhibits anticancer activity against esophageal adenocarcinoma cells with high YAP1 expression .
Scientific Research Applications
CIL56 finds applications across multiple scientific domains:
Chemistry: Its role in ferroptosis research and ROS modulation.
Biology: Investigating cell death pathways and lipid metabolism.
Medicine: Potential therapeutic implications for cancer treatment.
Industry: Although industrial applications are limited, understanding its mechanisms can guide drug development.
In Vivo
In vivo studies have been conducted to evaluate the efficacy of 2,7-BPSF-oxime in treating various conditions, including cancer, inflammation, and neurological disorders. In a study involving mice with melanoma, 2,7-BPSF-oxime was found to reduce tumor growth and metastasis. In a study involving mice with colitis, 2,7-BPSF-oxime was found to reduce inflammation and improve clinical symptoms. In a study involving mice with Alzheimer’s disease, 2,7-BPSF-oxime was found to improve cognitive function.
In Vitro
In vitro studies have been conducted to evaluate the efficacy of 2,7-BPSF-oxime in treating various conditions, including cancer, inflammation, and neurological disorders. In a study involving human cancer cells, 2,7-BPSF-oxime was found to induce apoptosis. In a study involving human inflammatory cells, 2,7-BPSF-oxime was found to reduce inflammation. In a study involving human neuronal cells, 2,7-BPSF-oxime was found to protect against oxidative stress.
Mechanism of Action
CIL56 exerts its effects through several mechanisms:
Ferroptosis Induction: By increasing iron-dependent ROS, it triggers ferroptosis.
YAP1/Tead Transcriptional Activity Inhibition: Suppresses YAP1/Tead transcriptional activity, contributing to its anticancer properties.
Lipid Synthesis Enzyme ACC1: CIL56 can trigger cell death via ACC1, a key enzyme in lipid synthesis.
Biological Activity
2,7-BPSF-oxime has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been found to have antioxidant and neuroprotective properties.
Biochemical and Physiological Effects
2,7-BPSF-oxime has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to inhibit pro-inflammatory cytokines, activate anti-inflammatory cytokines, inhibit cell proliferation and survival pathways, induce apoptosis, and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 2,7-BPSF-oxime in laboratory experiments include its low toxicity, its stability, and its ability to be easily synthesized. The limitations of using 2,7-BPSF-oxime in laboratory experiments include its potential for off-target effects and its lack of selectivity for certain targets.
Future Directions
The future directions for 2,7-BPSF-oxime research include further investigation into its mechanism of action, its potential therapeutic applications, and its potential side effects. In addition, further research is needed to identify and develop more specific and selective inhibitors of the targets of 2,7-BPSF-oxime. Furthermore, further research is needed to develop more efficient and cost-effective synthesis methods for 2,7-BPSF-oxime. Finally, further research is needed to develop more effective delivery systems for 2,7-BPSF-oxime.
Biochemical Analysis
Biochemical Properties
CIL56 interacts with various enzymes and proteins in the cell. It has been reported to trigger cell death dependent upon the rate-limiting de novo lipid synthetic enzyme ACC1 . CIL56 also inhibits YAP1/Tead transcriptional activity, showing anti-cancer activity especially in YAP1 high-expressing esophageal adenocarcinoma cells .
Cellular Effects
CIL56 has significant effects on various types of cells and cellular processes. It has been found to significantly inhibit the proliferation and migration of esophageal squamous cell carcinoma cells . CIL56 also reduces the expression of the iron-death-related proteins xCT and GPX4, as well as YAP1 protein .
Molecular Mechanism
CIL56 exerts its effects at the molecular level through several mechanisms. It promotes cell death through an unconventional mechanism distinct from apoptosis and several known nonapoptotic pathways . This mechanism requires a plasma membrane-localized PAT complex comprising ZDHHC5 and GOLGA7 and involves disruption of Golgi function and membrane trafficking .
Metabolic Pathways
CIL56 is involved in several metabolic pathways. It has been reported to affect iron-dependent ROS production and fatty acid biosynthesis . CIL56 triggers the striking TOFA-sensitive accumulation of all detectable long chain saturated and monounsaturated fatty acids and all detectable polyunsaturated fatty acids .
Subcellular Localization
Preliminary findings showed a nuclear location of LRP5, which is known to bind to NUP37, a protein that interacts with CIL56 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Details regarding industrial-scale production methods for CIL56 are scarce. Researchers primarily focus on its biological effects rather than large-scale synthesis.
Chemical Reactions Analysis
CIL56 undergoes various chemical reactions, including oxidation, reduction, and substitution. While specific reagents and conditions are not documented, it’s crucial to recognize its role in promoting ferroptosis.
Major Products
The major products resulting from CIL56-induced reactions are not explicitly outlined. Further research is needed to elucidate these aspects.
Comparison with Similar Compounds
While detailed comparisons are scarce, CIL56’s uniqueness lies in its dual role as a ferroptosis inducer and YAP1 inhibitor. Similar compounds may exist, but further exploration is necessary.
properties
IUPAC Name |
N-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c27-24-23-21-15-17(32(28,29)25-11-3-1-4-12-25)7-9-19(21)20-10-8-18(16-22(20)23)33(30,31)26-13-5-2-6-14-26/h7-10,15-16,27H,1-6,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZXEEIUKQGUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the mechanism of action of CIL56?
A1: CIL56 induces an unconventional form of nonapoptotic cell death that is distinct from necroptosis, ferroptosis, and classic necrosis []. While the exact mechanism remains unclear, CIL56-induced cell death requires a protein acyltransferase complex consisting of the enzyme ZDHHC5 and its accessory subunit GOLGA7 []. This complex is localized to the plasma membrane and is involved in protein palmitoylation. Interestingly, the enzymatic activity of ZDHHC5 is not required for CIL56 uptake but is essential for its cell death-inducing effects []. Additionally, CIL56 treatment appears to inhibit protein secretion from the trans-Golgi apparatus [], suggesting a potential link to its mechanism of action.
Q2: Are there any specific genes identified that are involved in CIL56-induced cell death?
A2: Yes, a genome-wide CRISPR screen identified several genes involved in CIL56-induced cell death []. One crucial gene is ACACA (acetyl-CoA carboxylase 1), which encodes the rate-limiting enzyme in de novo lipid synthesis []. Disrupting ACACA renders cells resistant to CIL56-induced death, suggesting a crucial role for lipid metabolism in this process []. Another study highlighted the role of trans-2-enoyl-CoA reductase (TECR), an enzyme involved in very long-chain fatty acid (VLCFA) synthesis and the sphingosine-to-glycerophospholipid pathway, in CIL56-induced cell death []. Interestingly, while TECR is essential for this form of cell death, VLCFA synthesis itself appears dispensable. Instead, the study suggests that the conversion of sphingosine to palmitate by TECR plays a more significant role [].
Q3: What is the relationship between CIL56 and ceramide species?
A3: Research indicates that CIL56 treatment leads to a significant increase in palmitoyl-ceramide levels []. This finding is noteworthy because ceramide species have long been implicated in various cell death processes. The precise role of palmitoyl-ceramide in CIL56-induced cell death is currently under investigation [], but it suggests a potential mechanism by which this compound exerts its lethal effects.
Q4: Does CIL56 interact with other signaling pathways involved in cell fate?
A4: There is evidence suggesting that CIL56 may interact with the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. One study demonstrated that CIL56 could inhibit the activity of Yes-associated protein (YAP), a downstream effector of the Hippo pathway []. Inhibiting YAP with CIL56 reduced hypoxia-induced endothelial-to-mesenchymal transition (EndMT) in a cellular model []. These findings suggest a potential interplay between CIL56 and the Hippo pathway, although further research is needed to fully elucidate this interaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



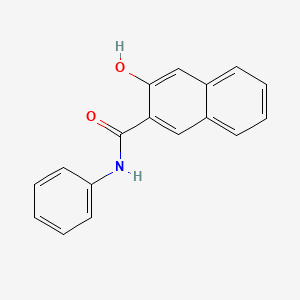

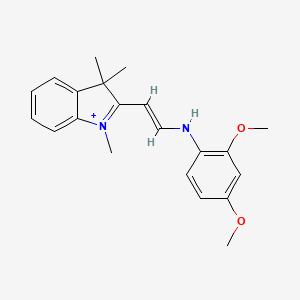

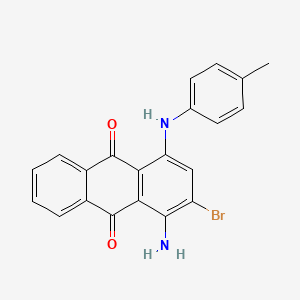


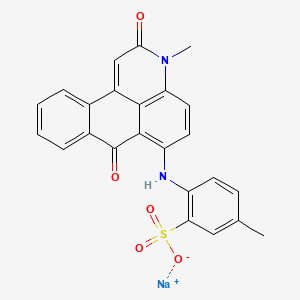
![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)
